(TYR0)-UROCORTIN (RAT)

CRF receptor pharmacology radioligand binding assay peptide iodination

(Tyr0)-Urocortin (rat) is a synthetic N-terminal tyrosyl-extended analog of rat urocortin, a 40-residue member of the corticotropin-releasing factor (CRF) peptide family. It functions as a high-affinity dual agonist at CRF receptor type 1 (CRF-R1) and type 2 (CRF-R2), with inhibitory binding constants (Ki) of 1–2 nM at both cloned receptor subtypes stably expressed in Chinese hamster ovary (CHO) cells.

Molecular Formula C11H15N5O3
Molecular Weight 0
CAS No. 187111-93-9
Cat. No. B1169870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(TYR0)-UROCORTIN (RAT)
CAS187111-93-9
Molecular FormulaC11H15N5O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Tyr0)-Urocortin (Rat) CAS 187111-93-9: High-Affinity Dual CRF1/CRF2 Agonist for Receptor Pharmacology


(Tyr0)-Urocortin (rat) is a synthetic N-terminal tyrosyl-extended analog of rat urocortin, a 40-residue member of the corticotropin-releasing factor (CRF) peptide family. It functions as a high-affinity dual agonist at CRF receptor type 1 (CRF-R1) and type 2 (CRF-R2), with inhibitory binding constants (Ki) of 1–2 nM at both cloned receptor subtypes stably expressed in Chinese hamster ovary (CHO) cells [1]. The non-native N-terminal tyrosine residue (Tyr0) is a deliberate chemical modification that enables radioiodination (125I labeling) for use as an agonist radioligand in receptor binding assays, while preserving the full binding pharmacology of the native rat urocortin sequence [1]. Its peptide sequence is H-Tyr-Asp-Asp-Pro-Pro-Leu-Ser-Ile-Asp-Leu-Thr-Phe-His-Leu-Leu-Arg-Thr-Leu-Leu-Glu-Leu-Ala-Arg-Thr-Gln-Ser-Gln-Arg-Glu-Arg-Ala-Glu-Gln-Asn-Arg-Ile-Ile-Phe-Asp-Ser-Val-OH (40 residues), with a molecular formula of C₂₁₅H₃₄₇N₆₃O₆₆ and a molecular weight of 4870.5 Da .

Why (Tyr0)-Urocortin (Rat) Cannot Be Replaced by Native Urocortin, CRF, or Urocortin 2/3 in CRF Receptor Research


The CRF peptide family encompasses ligands with fundamentally divergent receptor subtype selectivity and experimental compatibility profiles. Human/rat CRF (h/rCRF) preferentially activates CRF-R1 (Ki ~1.5 nM) over CRF-R2 (Ki ~42–130 nM), rendering it unsuitable for experiments requiring balanced dual-receptor activation [1]. Conversely, urocortin 2 and urocortin 3 are strongly CRF-R2-selective (Ki >100 nM at CRF-R1 versus Ki 0.66 nM and ~9 nM at CRF-R2, respectively) and cannot substitute when CRF-R1 engagement is required [2]. Native rat urocortin (CAS 171543-83-2), which lacks the N-terminal Tyr0 extension, cannot be directly radioiodinated via standard tyrosine iodination chemistry, precluding its use as an agonist radioligand [3]. Furthermore, native urocortin exhibits variable reported affinities across different assay systems (Ki values ranging from 0.16 to 13 nM for human CRF-R1 depending on the radioligand and cell background used) . Thus, substituting any in-class peptide for (Tyr0)-Urocortin (rat) would fundamentally alter the receptor activation stoichiometry, the experimental methodology, or both.

Quantitative Differentiation of (Tyr0)-Urocortin (Rat) Versus CRF Receptor Ligand Comparators


N-Terminal Tyr0 Extension Enables Direct 125I Radioiodination for Agonist Radioligand Binding Assays

The defining structural feature of (Tyr0)-Urocortin (rat) is the non-native N-terminal tyrosine residue, which is absent in endogenous rat urocortin (sequence begins with Asp1). This Tyr0 serves as the iodine acceptor site for oxidative radioiodination (Chloramine-T or Iodo-Gen method), enabling production of the high-specific-activity agonist radioligand 125I-[Tyr0]rat urocortin (Ucn*) [1]. In direct head-to-head comparison within the same study, Perrin et al. (1999) demonstrated that Ucn* binds with high affinity to cloned CRF-R1 and both CRF-R2 splice variants (CRF-R2α and CRF-R2β) stably expressed in CHO cells, yielding Ki values of 1–2 nM for unlabeled urocortin when Ucn* is used as the radioligand. The same study confirmed that the affinities of nonradioactive monoiodo-[Tyr0]rUcn and unmodified urocortin were not significantly different, validating the Tyr0/iodo-Tyr0 modification as pharmacologically silent [1]. For CRF-R2β, the Ki for urocortin binding was ~1 nM using either Ucn* or the antagonist radioligand 125I-[DTyr1]astressin (Ast*). Native rat urocortin lacking Tyr0 cannot undergo direct tyrosine-targeted radioiodination and would require alternative labeling chemistries (e.g., Bolton-Hunter reagent conjugation) that introduce linker artifacts and may alter binding pharmacology.

CRF receptor pharmacology radioligand binding assay peptide iodination receptor autoradiography

Balanced High-Affinity Agonism at Both CRF-R1 and CRF-R2 Versus Subtype-Selective Endogenous Ligands

(Tyr0)-Urocortin (rat) exhibits a balanced, non-selective high-affinity binding profile across CRF receptor subtypes, with Ki values of 1–2 nM for both CRF-R1 and CRF-R2 [1]. This contrasts sharply with the endogenous ligands: human/rat CRF displays pronounced CRF-R1 selectivity (hCRF1 Ki = 1.5 nM versus hCRF2(a) Ki = 42 nM; a 28-fold difference) [2]; urocortin 2 is strongly CRF-R2-selective (CRFR2 Ki = 0.66 nM versus CRFR1 Ki >100 nM; >150-fold selectivity) ; and urocortin 3 is even more CRF-R2-selective (CRF2 Ki ≈ 5–22 nM versus CRF1 Ki >10,000 nM; >500-fold) [3]. Although the absolute affinity of (Tyr0)-Urocortin for CRF-R2 (Ki ~1 nM) is within 2-fold of urocortin 2 (Ki = 0.66 nM), the critical distinction is that (Tyr0)-Urocortin maintains comparable affinity at CRF-R1 (Ki ~1–2 nM), whereas urocortin 2 is essentially inactive at CRF-R1 (Ki >100 nM). This balanced profile is particularly relevant when both receptor subtypes are co-expressed in the target tissue, as is the case in brain, pituitary, heart, and gastrointestinal tissues.

CRF receptor subtype selectivity dual agonist binding affinity comparison structure-activity relationship

High-Affinity Binding to G Protein-Uncoupled CRF-R1 Distinguishes rUcn from CRF Agonists

In a direct head-to-head comparison using HEK293 cells stably transfected with rat CRF-R1, rat urocortin (rUcn, assessed via [125I-Tyr0]oCRF or [3H-Leu9]rUcn radioligands) retained high-affinity binding to CRF-R1 even after receptor uncoupling from G proteins by guanosine 5′-O-(3-thiotriphosphate) (GTPγS). In contrast, ovine CRF (oCRF) lost high-affinity binding under identical G protein-uncoupled conditions [1]. This property was independently corroborated by Perrin et al. (1999), who demonstrated that 125I-[Tyr0]rat urocortin (Ucn*) binding to cloned CRF-R1 and CRF-R2 was relatively insensitive to guanyl nucleotides at both 20°C and 37°C, whereas the agonist radioligand 125I-oCRF (oCRF*) showed the expected guanyl nucleotide-induced displacement [2]. The Gpp(NH)p concentration-response curves showed barely detectable effect on Ucn* binding to cloned receptors at either temperature, while oCRF* exhibited the classic GTP analog inhibition pattern. This behavior is characteristic of CRF antagonists (e.g., astressin) rather than typical CRF agonists, suggesting a distinct receptor interaction mode for urocortin-based ligands.

G protein-coupled receptor receptor conformational states GTPγS sensitivity agonist binding mechanism

Slower Dissociation Kinetics from CRF Binding Protein Compared with CRF

In a direct kinetic comparison study at physiological temperature, [125I][Tyr0]urocortin exhibited a dissociation half-time (t1/2) of 131 minutes from recombinant human CRF binding protein (CRF-BP), compared to only 64 minutes for [125I][Tyr0]CRF—a 2.05-fold slower dissociation rate [1]. The association rate constants were similar between the two ligands (t1/2 association: 3.2 min for urocortin vs 2.6 min for CRF), indicating that the kinetic difference is driven almost entirely by the dissociation phase. A previous study had noted minimal dissociation of [3H]urocortin from CRF-BP at ambient temperature, raising the concern of apparent irreversibility; however, the Henriot et al. study at physiological temperature resolved this by showing that dissociation does occur but is substantially slower than for CRF [1]. This kinetic difference has functional implications: the slower dissociation of urocortin from CRF-BP suggests that CRF-BP may serve as a more effective clearance mechanism for urocortin than for CRF, potentially modulating the bioavailability of endogenous urocortin in brain and peripheral tissues [1].

CRF-BP ligand clearance kinetics dissociation half-time binding protein interaction

Verified Sequence Identity and HPLC-Documented Purity Facilitate Reproducible Procurement

Commercially sourced (Tyr0)-Urocortin (rat) is supplied with documented purity verification, typically >95% as determined by reverse-phase HPLC, with some vendors reporting >98% purity [1]. Certificate of Analysis (CoA) documentation with HPLC chromatogram and mass spectrometry (MS) confirmation of the molecular ion (expected MW = 4870.5 Da) is provided as standard . The full-length sequence (H-Tyr-Asp-Asp-Pro-Pro-Leu-Ser-Ile-Asp-Leu-Thr-Phe-His-Leu-Leu-Arg-Thr-Leu-Leu-Glu-Leu-Ala-Arg-Thr-Gln-Ser-Gln-Arg-Glu-Arg-Ala-Glu-Gln-Asn-Arg-Ile-Ile-Phe-Asp-Ser-Val-OH) is verified by MS, distinguishing this product from truncated or oxidized variants. While purified native rat urocortin (40 residues, no Tyr0) is also commercially available, its purity specifications vary across suppliers and the absence of the N-terminal Tyr0 residue is not always explicitly confirmed on CoA documents . The lyophilized powder format of (Tyr0)-Urocortin (rat) is stable for ≥2 years when stored at -20°C under desiccated conditions, and recommended solubility is ≥1 mg/mL in water (pH >8.5 buffer may be required for higher concentrations due to the hydrophobic character of the peptide) [2]. This level of analytical documentation is critical for laboratories that require batch-to-batch reproducibility for longitudinal studies or for core facilities that supply multiple investigator groups.

peptide quality control HPLC purity batch-to-batch consistency analytical characterization

Procurement-Relevant Application Scenarios for (Tyr0)-Urocortin (Rat) CAS 187111-93-9


Agonist Radioligand for CRF Receptor Binding Assays and Autoradiography

The primary procurement rationale for (Tyr0)-Urocortin (rat) is its use as the precursor for the agonist radioligand 125I-[Tyr0]rat urocortin (Ucn*). Radioiodination of the N-terminal Tyr0 residue yields a high-specific-activity probe that binds with Ki 1–2 nM to all cloned CRF receptor subtypes, enabling competitive displacement assays, saturation binding analyses, and receptor autoradiography in tissue sections [1]. Unlike the antagonist radioligand 125I-[DTyr1]astressin (Ast*), Ucn* provides an agonist-state probe that can discriminate between G protein-coupled and uncoupled receptor populations—a critical capability given that Ucn* binding to cloned receptors is relatively insensitive to guanyl nucleotides, whereas its binding to native brain receptors shows temperature-dependent GTP sensitivity [1]. For laboratories establishing CRF receptor screening platforms, this compound eliminates the need for Bolton-Hunter conjugation of native urocortin, which introduces structural heterogeneity and potential affinity artifacts.

Simultaneous CRF1/CRF2 Activation in Mixed Receptor Population Assays

In tissues or cell systems co-expressing both CRF receptor subtypes (e.g., pituitary corticotrophs, cardiac myocytes, gastrointestinal smooth muscle), (Tyr0)-Urocortin (rat) provides balanced high-affinity activation of both CRF-R1 and CRF-R2 (Ki ~1–2 nM for each) [1][2]. This is in contrast to h/rCRF, which at concentrations sufficient to fully activate CRF-R1 (Ki ~1.5 nM) would occupy only a fraction of CRF-R2 receptors (Ki ~42–130 nM), and to urocortin 2/3, which cannot meaningfully engage CRF-R1 at any concentration [2]. Investigators studying integrated stress responses where both receptor subtypes contribute to the physiological outcome (e.g., cardiac contractility modulation, colonic motility, or anxiety-related behaviors where CRF1 and CRF2 exert opposing effects) should select this compound to avoid the confounding variable of subtype-biased signaling inherent to alternative ligands.

CRF-BP Ligand Interaction and Clearance Kinetics Studies

The 2.05-fold slower dissociation of [125I][Tyr0]urocortin from CRF-BP compared with [125I][Tyr0]CRF (t1/2 dissociation: 131 min vs 64 min) makes this compound the preferred ligand for studying CRF-BP function and for screening CRF-BP inhibitors [1]. The slower off-rate provides a wider experimental window for detecting ligand–CRF-BP complexes and for measuring competitive displacement by test compounds. In CRF-BP ligand inhibitor screening programs—a therapeutic strategy for elevating free CRF/urocortin levels in brain disorders—using urocortin-based probes yields different kinetic profiles than CRF-based probes, and understanding this difference requires the availability of both Tyr0-modified peptides for comparative kinetic analysis.

Structure-Activity Relationship (SAR) Studies on the Role of the CRF Peptide N-Terminus

The Tyr0 extension of rat urocortin serves as a defined structural modification that can be directly compared with the native Asp1-starting sequence in parallel SAR experiments. Perrin et al. (1999) demonstrated that the affinities of monoiodo-[Tyr0]rUcn and unmodified urocortin are not significantly different, establishing that the N-terminal tyrosine addition is pharmacologically tolerated [1]. This makes (Tyr0)-Urocortin (rat) an ideal starting scaffold for further N-terminal chemical modifications (e.g., acylation, PEGylation, or conjugation to fluorescent reporters) aimed at developing longer-acting or detectable CRF receptor ligands, while maintaining the core receptor binding pharmacophore. The commercial availability of this specific modified sequence with documented purity and sequence identity reduces the need for in-house peptide synthesis and characterization, accelerating SAR programs in academic and biopharmaceutical settings.

Quote Request

Request a Quote for (TYR0)-UROCORTIN (RAT)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.